2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic core with a dodecyl chain and a hydroxy-methylcarbonimidoyl group, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol typically involves multiple steps, including alkylation and condensation reactions. The alkylation process uses a branched internal olefin as the raw material, which undergoes a reaction with phenol to form the dodecyl phenol intermediate . This intermediate is then subjected to a condensation reaction with a hydroxy-methylcarbonimidoyl precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting key regulatory proteins and pathways.
Antidiabetic Effects: Modulates metabolic pathways and improves insulin sensitivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): Known for its anticancer and antidiabetic properties
Dodecyl phenol ethoxylate: Used as a surfactant in industrial applications.
Uniqueness
2-Dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol stands out due to its unique combination of a phenolic core with a hydroxy-methylcarbonimidoyl group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C20H33NO2 |
---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20(18)22)17(2)21-23/h13,15-16,22-23H,3-12,14H2,1-2H3/b21-17+ |
InChI-Schlüssel |
GZRSVZSUXLDACV-HEHNFIMWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)/C(=N/O)/C)O |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=NO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.